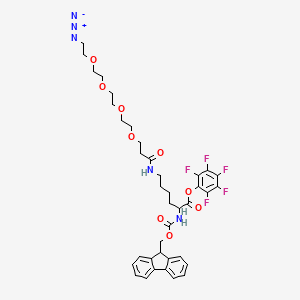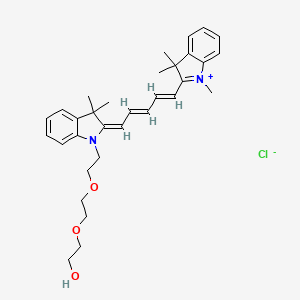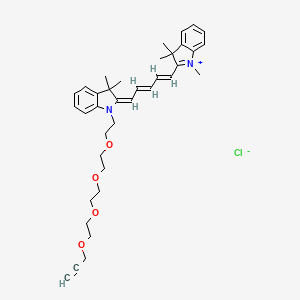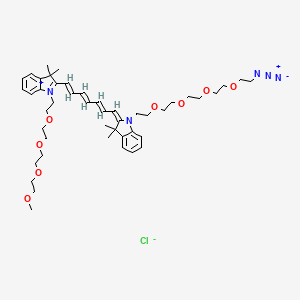![molecular formula C24H24FN3O4 B1193380 1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NTRC-739 is a nonpeptide selective ligand for NTS2.
Scientific Research Applications
Neurotensin Receptor Type 2 Compound
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid, identified as NTRC-739, has been studied for its selectivity for Neurotensin Receptor Type 2 (NTS2). NTS2 receptors are implicated in the modulation of pain, and compounds targeting them have potential therapeutic applications in relieving pain associated with peripheral neuropathies. This compound was discovered through the examination of analogues of SR48692, indicating its significance in neuropharmacology research (Thomas et al., 2014).
Antimicrobial Activity
Studies have also been conducted on the antimicrobial properties of derivatives of pyrazole-4-carboxaldehyde, which is structurally related to the compound . These studies involve synthesizing novel Schiff bases and testing their antimicrobial activity, demonstrating the compound's relevance in the field of antimicrobial research (Puthran et al., 2019).
Radiolabeling and Biological Properties
The compound has been utilized in the development of fluorine-18-labeled derivatives for medical imaging. These derivatives, used in positron emission tomography (PET), are important for studying various biological processes and receptor distributions in vivo (Lang et al., 1999).
Synthesis and Chemical Analysis
Extensive research has been conducted on the synthesis of various derivatives of the compound and their chemical characterization. This includes studies on crystal structures, synthesis mechanisms, and the exploration of new reaction pathways, which contribute significantly to the field of organic chemistry and drug design (Fun et al., 2011).
Cytotoxicity and Cancer Research
Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research is crucial in the search for new anticancer agents and understanding the molecular basis of cancer cell proliferation (Hassan et al., 2014).
properties
Product Name |
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
|---|---|
Molecular Formula |
C24H24FN3O4 |
Molecular Weight |
437.47 |
IUPAC Name |
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid |
InChI |
InChI=1S/C24H24FN3O4/c1-32-21-8-4-3-7-18(21)20-15-19(27-28(20)17-11-9-16(25)10-12-17)22(29)26-24(23(30)31)13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,29)(H,30,31) |
InChI Key |
FNMJXTBTWXLVJG-UHFFFAOYSA-N |
SMILES |
O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)CCCCC1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NTRC739; NTRC 739; NTRC-739 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)
